molecular formula C22H28N2O3S B6573684 4-tert-butyl-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide CAS No. 946282-76-4

4-tert-butyl-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide

Cat. No.: B6573684
CAS No.: 946282-76-4
M. Wt: 400.5 g/mol
InChI Key: CDUJGVSJUBJTEU-UHFFFAOYSA-N
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Description

4-tert-butyl-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is a synthetic small molecule characterized by a tetrahydroquinoline core substituted at position 1 with an ethanesulfonyl group and at position 6 with a 4-tert-butylbenzamide moiety. This compound belongs to a broader class of tetrahydroquinoline derivatives studied for applications ranging from medicinal chemistry to materials science.

Properties

IUPAC Name

4-tert-butyl-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3S/c1-5-28(26,27)24-14-6-7-17-15-19(12-13-20(17)24)23-21(25)16-8-10-18(11-9-16)22(2,3)4/h8-13,15H,5-7,14H2,1-4H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDUJGVSJUBJTEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Initial Assembly of Quinoline Ring
    • Reagents: : Aniline, formaldehyde, acetic acid.

    • Conditions: : Reflux conditions to form 1,2,3,4-tetrahydroquinoline.

  • Sulfonation
    • Reagents: : Ethanesulfonyl chloride, pyridine.

    • Conditions: : Stirring at low temperature (0-5°C) to introduce the ethanesulfonyl group.

  • Benzamide Formation
    • Reagents: : 4-tert-butylbenzoic acid, thionyl chloride, ammonia.

    • Conditions: : Heating and condensation to form 4-tert-butylbenzamide.

  • Final Coupling
    • Reagents: : 4-tert-butylbenzamide, sulfonated tetrahydroquinoline.

    • Conditions: : Catalysis with EDCI and DMAP in dichloromethane.

Industrial Production Methods

Industrial methods often involve scaling up the above synthetic routes. Key considerations include maintaining reaction yields, purity, and minimizing the environmental impact of reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation, particularly at the tert-butyl and ethanesulfonyl groups.

  • Reduction: : Reduction can occur at the quinoline ring, converting double bonds to single bonds.

  • Substitution: : Electrophilic aromatic substitution reactions can modify the benzamide ring.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Substitution Reagents: : Halogens, nitrating agents under acidic conditions.

Major Products

  • Oxidation: : Formation of sulfone derivatives.

  • Reduction: : Conversion to fully saturated tetrahydroquinoline.

  • Substitution: : Halogenated benzamides and quinolines.

Scientific Research Applications

Chemistry

4-tert-butyl-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is studied for its reactivity and potential to form various derivatives with enhanced properties.

Biology

Medicine

Preliminary research suggests it could be a lead compound for developing new pharmaceuticals with anti-inflammatory or anti-cancer properties.

Industry

Due to its stable structure, it finds use in the development of materials requiring robust chemical and thermal properties.

Mechanism of Action

Molecular Targets and Pathways

The compound likely acts on enzymes containing sulfonamide-sensitive regions. It may inhibit enzyme activity by binding to the active site, preventing the enzyme from interacting with its natural substrate. This inhibition can alter metabolic pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs include 4-tert-butyl-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide () and derivatives from electrochemical studies (). A comparative analysis is summarized below:

Property Target Compound Compound
Substituent at Position 1 Ethanesulfonyl (polar, electron-withdrawing) 2-Methylpropanoyl (isobutyryl; moderately lipophilic)
Benzamide Position Position 6 Position 7
Quinoline Core Saturation Fully saturated (1,2,3,4-tetrahydroquinoline) Partially saturated (3,4-dihydro-2H-quinoline; double bond at C2–C3)
Molecular Weight (g/mol) ~402.4* 378.51
Exact Mass (g/mol) 402.187† 378.2307
Calculated LogP ~3.5‡ ~4.2‡

*Estimated based on substituent contributions.
†Derived from molecular formula (C₂₂H₂₈N₂O₃S).
‡Predicted using computational tools.

Key Observations:
  • Ethanesulfonyl vs.
  • Positional Isomerism (6 vs. 7) : The benzamide’s position alters steric and electronic interactions. Position 6 may favor interactions with flat binding pockets, while position 7 could enhance stacking in aromatic systems.
  • Saturation State: The fully saturated tetrahydroquinoline core in the target compound reduces conformational flexibility, possibly enhancing binding specificity compared to the dihydro analog .

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